molecular formula C5H8IN3O2S B15053105 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 917899-39-9

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B15053105
CAS No.: 917899-39-9
M. Wt: 301.11 g/mol
InChI Key: YGWJTVDOQDCULZ-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with iodine, dimethyl groups, and a sulfonamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the iodination of N,N-dimethyl-1H-pyrazole-1-sulfonamide. One common method includes the reaction of N,N-dimethyl-1H-pyrazole-1-sulfonamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N,N-dimethyl-1H-pyrazole-1-sulfonamide derivatives with various substituents replacing the iodine atom.

    Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Formation of pyrazoline derivatives.

Scientific Research Applications

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the presence of both iodine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

CAS No.

917899-39-9

Molecular Formula

C5H8IN3O2S

Molecular Weight

301.11 g/mol

IUPAC Name

5-iodo-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3

InChI Key

YGWJTVDOQDCULZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)I

Origin of Product

United States

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